molecular formula C19H22N2O2S2 B11688573 3-(3-Azepan-1-yl-3-oxo-propyl)-5-benzylidene-2-thioxo-thiazolidin-4-one

3-(3-Azepan-1-yl-3-oxo-propyl)-5-benzylidene-2-thioxo-thiazolidin-4-one

Cat. No.: B11688573
M. Wt: 374.5 g/mol
InChI Key: CLXIVWIIYHLKLO-PEZBUJJGSA-N
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Description

(5Z)-3-[3-(AZEPAN-1-YL)-3-OXOPROPYL]-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylmethylidene group, and an azepane moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[3-(AZEPAN-1-YL)-3-OXOPROPYL]-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Ring: The initial step involves the cyclization of a suitable thiourea derivative with a haloketone to form the thiazolidinone ring.

    Introduction of Phenylmethylidene Group: The next step involves the condensation of the thiazolidinone intermediate with benzaldehyde under basic conditions to introduce the phenylmethylidene group.

    Attachment of Azepane Moiety: The final step involves the alkylation of the thiazolidinone derivative with an azepane-containing reagent to yield the target compound.

Industrial Production Methods

Industrial production of (5Z)-3-[3-(AZEPAN-1-YL)-3-OXOPROPYL]-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[3-(AZEPAN-1-YL)-3-OXOPROPYL]-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the azepane moiety or the phenylmethylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

(5Z)-3-[3-(AZEPAN-1-YL)-3-OXOPROPYL]-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-[3-(AZEPAN-1-YL)-3-OXOPROPYL]-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Azepane-Containing Compounds: Molecules that include the azepane moiety but lack the thiazolidinone ring.

    Phenylmethylidene Derivatives: Compounds with the phenylmethylidene group but different core structures.

Uniqueness

(5Z)-3-[3-(AZEPAN-1-YL)-3-OXOPROPYL]-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to the combination of its thiazolidinone ring, phenylmethylidene group, and azepane moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H22N2O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N2O2S2/c22-17(20-11-6-1-2-7-12-20)10-13-21-18(23)16(25-19(21)24)14-15-8-4-3-5-9-15/h3-5,8-9,14H,1-2,6-7,10-13H2/b16-14-

InChI Key

CLXIVWIIYHLKLO-PEZBUJJGSA-N

Isomeric SMILES

C1CCCN(CC1)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S

Canonical SMILES

C1CCCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S

Origin of Product

United States

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